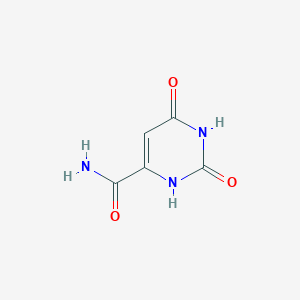

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Vue d'ensemble

Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a chemical compound with the molecular formula C5H5N3O3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules .

Mécanisme D'action

Target of Action

The primary target of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is soluble epoxide hydrolase (sEH) . sEH is an enzyme that acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs) .

Mode of Action

This compound interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the hydrolysis of lipid epoxides by sEH, thereby preserving their vasodilatory properties .

Biochemical Pathways

The inhibition of sEH by this compound affects the biochemical pathway involving lipid epoxides . These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability . Their vasodilatory properties are associated with an increased open-state probability of calcium-activated potassium channels leading to hyperpolarization of the vascular smooth muscle .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of blood pressure and vascular permeability . By inhibiting sEH and preventing the hydrolysis of lipid epoxides, this compound helps maintain the vasodilatory properties of these lipid epoxides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. One common method is the Biginelli reaction, which involves the use of urea, an aldehyde, and a β-keto ester . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, crystallization and recrystallization techniques are used to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of polymers and other materials with specific properties.

Comparaison Avec Des Composés Similaires

Orotic Acid:

Dihydroorotate: A reduced form of orotic acid, it is an intermediate in the biosynthesis of pyrimidine nucleotides.

Barbituric Acid: Another pyrimidine derivative, it is used as a precursor in the synthesis of barbiturate drugs.

Uniqueness: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields further highlight its importance and versatility .

Activité Biologique

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (CAS No. 769-97-1) is a compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

- Molecular Formula : C5H5N3O3

- Molecular Weight : 155.11 g/mol

- IUPAC Name : 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide

- Purity : Typically around 97% .

Biological Activity Overview

Recent studies have highlighted the role of this compound in various biological contexts:

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in several types of cancer. BCATs catalyze the first step in the catabolism of branched-chain amino acids (BCAAs), leading to the production of glutamate. Inhibition of these enzymes can potentially disrupt cancer metabolism and enhance therapeutic efficacy against tumors .

Table 1: Enzyme Inhibition Data

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by modulating metabolic pathways associated with tumor growth. Although specific IC50 values for this compound were not detailed in available literature, its structural analogs have shown promising results in similar assays .

Study on BCAT Inhibition

In a high-throughput screening campaign aimed at identifying novel inhibitors of BCAT enzymes, this compound was included as a candidate. The study reported that while initial biochemical assays indicated weak activity in cellular models, further optimization led to improved derivatives with enhanced potency against BCAT enzymes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of compounds related to this compound has been explored in preclinical models. These studies indicate that modifications to the chemical structure can significantly influence absorption and distribution characteristics. For instance, structural variations have been linked to improved cell permeability and bioavailability in vivo .

Propriétés

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFHIZASFFTQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290115 | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-97-1 | |

| Record name | NSC66692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?

A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.